molecular formula C9H10BBrO4 B8187760 3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid

3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid

Cat. No.: B8187760
M. Wt: 272.89 g/mol
InChI Key: DUUDJMMDSYTQFE-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid is an organoboron compound with the molecular formula C9H10BBrO4 and a molecular weight of 272.8883 g/mol . This compound is notable for its use in various organic synthesis reactions, particularly in the field of medicinal chemistry and material science.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid is unique due to its combination of bromine, methoxycarbonyl, and methyl groups, which enhance its reactivity and versatility in organic synthesis .

Properties

IUPAC Name

(3-bromo-5-methoxycarbonyl-4-methylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BBrO4/c1-5-7(9(12)15-2)3-6(10(13)14)4-8(5)11/h3-4,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUDJMMDSYTQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Br)C)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BBrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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